{6-Chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone
Description
{6-Chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone is a quinoline-based small molecule featuring a chloro substituent at position 6 of the quinoline core, a morpholin-4-yl methanone group at position 3, and a piperazine moiety at position 4 substituted with a 4-fluorophenyl group. Its synthesis likely involves coupling reactions between quinoline carboxylic acid derivatives and substituted piperazines, as seen in analogous compounds .
Properties
IUPAC Name |
[6-chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinolin-3-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClFN4O2/c25-17-1-6-22-20(15-17)23(21(16-27-22)24(31)30-11-13-32-14-12-30)29-9-7-28(8-10-29)19-4-2-18(26)3-5-19/h1-6,15-16H,7-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWFDJSLVWUTHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=C4C=C(C=CC4=NC=C3C(=O)N5CCOCC5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of {6-Chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone typically involves multi-step organic reactionsCommon reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogen atoms can be replaced by other functional groups.
Scientific Research Applications
Scientific Research Applications
-
Pharmacological Applications
- Antimicrobial Activity : Quinoline derivatives are known for their antimicrobial properties, potentially inhibiting bacterial growth by interacting with enzymes or cell membranes.
- Antitumor Activity : These compounds have shown promise in inducing apoptosis in cancer cells, suggesting potential applications in oncology.
- Neuropharmacological Effects : Piperazine-containing quinolines can modulate neurotransmitter systems, indicating possible uses in treating mood disorders.
- Biological Activity
Case Studies
While specific case studies on {6-Chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone are not detailed in the available literature, related quinoline derivatives have been extensively studied:
- Antimicrobial Case Study : A study on similar quinoline compounds showed efficacy against Gram-positive and Gram-negative bacteria, highlighting the potential for structural modifications to enhance activity.
- Antitumor Case Study : In vitro experiments with related compounds have demonstrated cytotoxic effects on cancer cells, suggesting a mechanism involving cell cycle arrest and apoptosis.
Future Research Directions
Given the lack of specific data on this compound, future research should focus on:
- Synthesis and Characterization : Developing efficient synthesis methods and fully characterizing the compound's chemical and physical properties.
- Biological Assays : Conducting comprehensive biological assays to assess its antimicrobial, antitumor, and neuropharmacological activities.
- Structure-Activity Relationship (SAR) Studies : Investigating how modifications to the quinoline, piperazine, and morpholine moieties affect biological activity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. The exact molecular pathways involved depend on the specific application and target organism .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared below with structurally related quinoline and piperazine derivatives, focusing on substituent variations, physicochemical properties, and synthesis strategies.
Table 1: Structural and Spectral Comparison of Quinoline-Piperazine Derivatives
Key Observations
Core Heterocycle Variations: The target compound’s quinoline core distinguishes it from thienopyrimidine derivatives (e.g., ), which may exhibit different electronic properties and binding affinities.
Piperazine and Morpholine Modifications: Substitution at the piperazine nitrogen (e.g., 4-fluorophenyl in the target compound vs. methylsulfonyl in ) alters steric bulk and hydrogen-bonding capacity, impacting receptor interactions. Morpholin-4-yl methanone in the target compound may confer improved solubility compared to cyclopropanecarbonyl or difluorocyclohexyl groups .
Synthetic Strategies :
- Microwave-assisted synthesis (e.g., ) and HATU-mediated coupling (e.g., ) are common for introducing piperazine and acyl groups. The target compound likely employs similar methodologies.
Research Findings and Implications
While explicit biological data for the target compound are absent, analogs highlight critical structure-activity relationships:
- Electron-Withdrawing Groups: Chloro or fluoro substituents on quinoline correlate with enhanced stability and target engagement in related studies .
- Spirocyclic and Sulfonyl Moieties : Compounds like demonstrate that spirocyclic piperazines improve pharmacokinetic profiles, suggesting avenues for optimizing the target molecule.
Biological Activity
The compound {6-Chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential pharmacological properties. Its complex structure, featuring a quinoline core, piperazine moiety, and morpholine group, suggests significant biological activity, particularly in targeting various receptors and enzymes.
- Molecular Formula : CHClFNO
- Molecular Weight : 454.9 g/mol
- CAS Number : 1326830-76-5
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : The compound has shown promising results against various bacterial and fungal strains, potentially due to the presence of the quinoline structure which is known for its antimicrobial properties.
- Anticancer Potential : Quinoline derivatives have been studied for their anticancer effects, with mechanisms involving inhibition of tumor cell proliferation and induction of apoptosis.
- Neuropharmacological Effects : The piperazine group is associated with modulation of neurotransmitter systems, suggesting potential applications in treating neurological disorders.
The biological activity of this compound is likely mediated through its interaction with specific biological targets. Studies have suggested that it may act as an inhibitor for certain enzymes or receptors involved in disease pathways. For example, its structural similarity to known inhibitors allows for predictions about its binding affinity and specificity.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Activity
In a study evaluating various quinoline derivatives, the compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as a therapeutic agent in treating infections caused by resistant strains.
Case Study: Anticancer Potential
Another investigation focused on the anticancer properties of similar quinoline derivatives. The compound was tested on several cancer cell lines, showing a dose-dependent reduction in cell viability. The mechanism was linked to the activation of apoptotic pathways, suggesting it could be developed into an effective anticancer drug.
Synthesis Pathways
The synthesis of this compound can be achieved through several methodologies involving:
- Reactions involving quinoline derivatives .
- Piperazine coupling reactions .
- Formation of morpholine derivatives .
These synthesis techniques are crucial for optimizing the pharmacological properties and developing a library for further biological evaluation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
